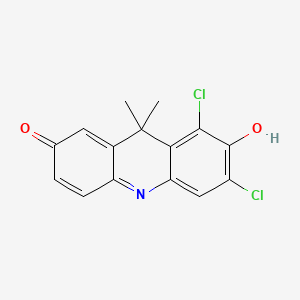

1,3-dichloro-7-hydroxy-9,9-dimethyl-9H-acridin-2-one

Vue d'ensemble

Description

1,3-Dichloro-7-hydroxy-9,9-dimethyl-9H-acridin-2-one, also known as DDAO, is a near-infrared (NIR) fluorophore . It has received increasing attention in recent years due to its near-infrared emission at 658 nm, low pKa (~5.0), good water solubility, and high quantum yield (Φ = 0.39) . The reported DDAO-based fluorescent probes can be applied to biological imaging of enzymes and other substances in vivo with high sensitivity and selectivity .

Physical And Chemical Properties Analysis

DDAO exhibits near-infrared emission at 658 nm, has a low pKa (~5.0), good water solubility, and high quantum yield (Φ = 0.39) . Its molecular weight is 308.16 .Applications De Recherche Scientifique

Fluorescent Probe Development

1,3-Dichloro-7-hydroxy-9,9-dimethyl-2(9H)-acridone (DDAO) has been utilized in the development of fluorescent probes. A study by Ma et al. (2023) highlights its application in creating a water-soluble near-infrared (NIR) fluorescent probe, DDAO-CN, for rapid and selective detection of hydrogen sulfide in food samples and living cells. This probe demonstrates specificity, a short response time, and a low detection limit, making it valuable in biological imaging and sensing applications in various contexts, including food safety and cellular research (Ma et al., 2023).

Photophysical Studies

DDAO has been studied for its photophysical properties. Warther et al. (2010) synthesized a photoactivatable DDAO derivative, PENB-DDAO, which displays efficient and rapid release of a fluorescent signal. This derivative is significant for its potential use in live-cell imaging through one- and two-photon uncaging, which could be valuable in cellular and molecular biology research (Warther et al., 2010).

Supramolecular Networks

He et al. (2013) investigated the formation of supramolecular networks using derivatives of acridin-9(10H)-one, demonstrating the impact of different substituents on the molecular interactions. This research is relevant to the understanding of molecular assembly and design of novel materials in chemistry and material science (He et al., 2013).

Biological Applications

DDAO and its derivatives have been explored for their biological applications. For instance, Levine and Beatty (2016) synthesized a far-red fluorophore, DSACO, based on DDAO for use as an esterase probe in living cells. This development is significant in biochemistry and cellular biology for studying enzyme activities and cellular processes (Levine & Beatty, 2016).

Chemical Synthesis and Reactivity

The chemical reactivity and synthesis of DDAO-related compounds have been a focus of several studies. For example, Cromwell et al. (1979) reported on the functionalization of benz[c]acridines, providing insights into organic synthesis techniques and the potential for developing novel compounds with diverse applications (Cromwell et al., 1979).

Mécanisme D'action

Target of Action

DDAO is primarily used as a fluorescent probe . It is used for detecting the activity of various enzymes, including β-galactosidase, sulfatase, protein phosphatase 2A, carboxylesterase 2, human serum albumin, and esterase .

Mode of Action

DDAO interacts with its target enzymes and produces a pH-dependent red fluorescence . The excitation of this fluorescence is close to the He-Ne red laser line at 633 nm .

Pharmacokinetics

It is known that ddao has good water solubility , which could potentially influence its bioavailability and distribution.

Result of Action

The primary result of DDAO’s action is the production of red fluorescence when it interacts with its target enzymes. This fluorescence can be detected and measured, providing a means to monitor the activity of the enzymes .

Action Environment

The action of DDAO is influenced by the pH of its environment . Its fluorescence is pH-dependent, meaning that changes in pH can affect the intensity of the fluorescence and, therefore, the accuracy of enzyme activity measurements.

Analyse Biochimique

Biochemical Properties

1,3-dichloro-7-hydroxy-9,9-dimethyl-9H-acridin-2-one interacts with various enzymes, proteins, and other biomolecules. It is used as a substrate for enzymes such as β-galactosidase, sulfatase, protein phosphatase 2A, carboxylesterase 2, human albumin, and esterases . The nature of these interactions involves the compound’s role in enzyme-based reactions, particularly in the detection of enzyme activities .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in enzyme reactions. It influences cell function by acting as a substrate for various enzymes, thereby affecting cellular metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes. It acts as a substrate for enzymes such as D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of neutral D-amino acids to produce α-keto acids, hydrogen peroxide, and ammonia . This interaction can lead to changes in gene expression and enzyme activation or inhibition .

Metabolic Pathways

This compound is involved in the metabolic pathways of enzymes such as DAAO . It acts as a substrate in these pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels .

Propriétés

IUPAC Name |

6,8-dichloro-7-hydroxy-9,9-dimethylacridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO2/c1-15(2)8-5-7(19)3-4-10(8)18-11-6-9(16)14(20)13(17)12(11)15/h3-6,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDJPCFGLMKJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=O)C=CC2=NC3=CC(=C(C(=C31)Cl)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

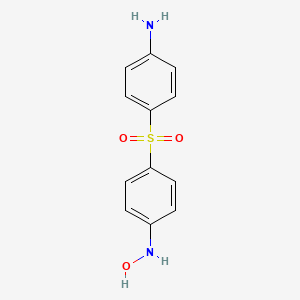

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

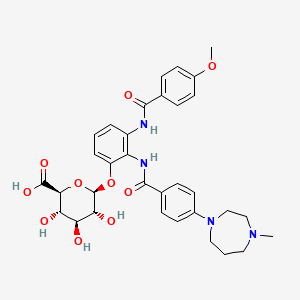

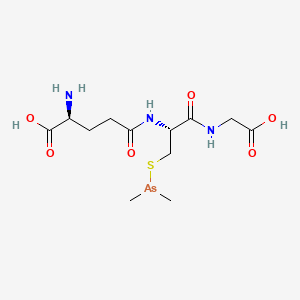

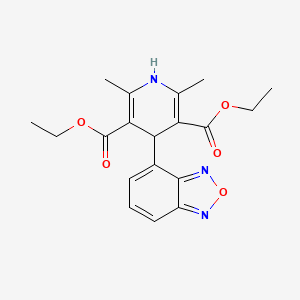

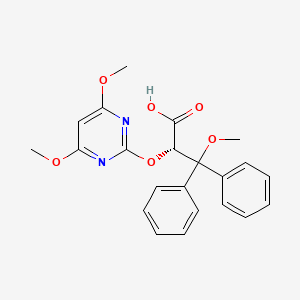

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-ethoxy-3,5-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1669828.png)